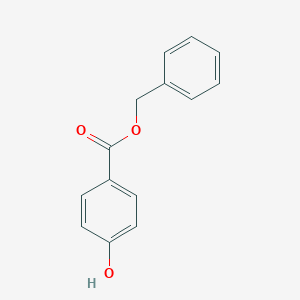

ベンジル 4-ヒドロキシ安息香酸

概要

説明

アリテシンは、ヨーロッパ産ヒキガエルAlytes obstetricansの皮膚抽出物に見られるボンベシン様ペプチドです。 胃酸分泌の抑制、高血圧の誘発、および新生ヒヨコの短期的食欲抑制効果など、多様な生物学的活性で知られています .

科学的研究の応用

Alytesin has several scientific research applications:

Chemistry: Alytesin is used to study peptide synthesis and structure-activity relationships.

Biology: It is used to investigate the role of bombesin-like peptides in various biological processes, including gastric acid secretion and appetite regulation.

Medicine: Alytesin is studied for its potential therapeutic applications in treating conditions like hypertension and gastrointestinal disorders.

作用機序

アリテシンは、様々な組織に見られるGタンパク質共役受容体であるボンベシン受容体に結合することで、その効果を発揮します。結合すると、アリテシンは細胞内シグナル伝達経路を活性化し、サイクリックAMP(cAMP)やカルシウムイオンなどのセカンドメッセンジャーを放出します。 これらのセカンドメッセンジャーは、胃酸分泌の抑制や高血圧の誘発など、アリテシンの生理学的効果を仲介します .

類似化合物の比較

アリテシンは、ボンベシンやガストリン放出ペプチドなど、他のボンベシン様ペプチドと類似しています。アリテシンは、その特定のアミノ酸配列と、その独特の生物学的活性においてユニークです。類似の化合物には、以下のようなものがあります。

ボンベシン: ヨーロッパ産ヒキガエルBombinaの皮膚に見られ、胃酸分泌や平滑筋収縮に対して類似の効果を持っています。

ガストリン放出ペプチド: 哺乳類に見られ、消化器ホルモンの放出と運動性を調節します.

準備方法

アリテシンは、ペプチド合成の一般的な方法である固相ペプチド合成(SPPS)を用いて合成することができます。このプロセスでは、固体樹脂に固定された成長中のペプチド鎖に、アミノ酸を順次付加します。反応条件には通常、N,N'-ジイソプロピルカルボジイミド(DIC)などのカップリング試薬と、1-ヒドロキシベンゾトリアゾール(HOBt)などの活性化剤を使用し、ペプチド結合の形成を促進します。 ペプチド鎖が完全に組み立てられた後、樹脂から切断され、高速液体クロマトグラフィー(HPLC)を用いて精製されます .

化学反応解析

アリテシンは、以下を含む様々な化学反応を受けます。

酸化: アリテシンは酸化されてジスルフィド結合を形成することができ、これはその生物学的活性に不可欠です。

還元: 還元反応はジスルフィド結合を切断し、生物学的活性の喪失につながります。

置換: アリテシン中の特定のアミノ酸は、他のアミノ酸と置換することができ、構造活性相関を調べることができます。これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤と、ジチオスレイトール(DTT)などの還元剤があります。

科学研究への応用

アリテシンには、いくつかの科学研究への応用があります。

化学: アリテシンは、ペプチド合成と構造活性相関の研究に使用されます。

生物学: 胃酸分泌や食欲調節など、様々な生物学的プロセスにおけるボンベシン様ペプチドの役割を調べるために使用されます。

医学: アリテシンは、高血圧や消化器疾患などの治療における潜在的な治療応用について研究されています。

化学反応の分析

Alytesin undergoes various chemical reactions, including:

Oxidation: Alytesin can be oxidized to form disulfide bonds, which are crucial for its biological activity.

Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.

Substitution: Specific amino acids in Alytesin can be substituted with other amino acids to study structure-activity relationships. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol (DTT).

類似化合物との比較

Alytesin is similar to other bombesin-like peptides, such as bombesin and gastrin-releasing peptide. Alytesin is unique in its specific amino acid sequence and its distinct biological activities. Similar compounds include:

Bombesin: Found in the skin of the European frog Bombina, it has similar effects on gastric acid secretion and smooth muscle contraction.

Gastrin-releasing peptide: Found in mammals, it regulates gastrointestinal hormone release and motility.

生物活性

Benzyl 4-hydroxybenzoate, also known as benzylparaben, is an ester derived from para-hydroxybenzoic acid. It is commonly used as a preservative in cosmetic and pharmaceutical products due to its antimicrobial properties. This article explores the biological activity of benzyl 4-hydroxybenzoate, including its mechanisms of action, safety assessments, and relevant case studies.

- Molecular Formula : C₁₄H₁₂O₃

- Molecular Weight : 228.25 g/mol

- CAS Number : 94-18-8

- Melting Point : 110-114 °C

Benzyl 4-hydroxybenzoate exhibits its biological activity primarily through its ability to inhibit microbial growth. It acts as a bacteriostatic agent by disrupting the cell membrane integrity of bacteria, thereby preventing their proliferation. This mechanism is similar to that of other parabens, which are known to interfere with microbial cell wall synthesis.

Antimicrobial Activity

Studies have demonstrated that benzyl 4-hydroxybenzoate is effective against a range of microorganisms:

| Microorganism | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Candida albicans | 10 |

These results indicate that benzyl 4-hydroxybenzoate can be a potent preservative in various formulations.

Safety and Toxicological Assessments

The safety of benzyl 4-hydroxybenzoate has been evaluated in several studies. The Cosmetic Ingredient Review (CIR) panel has assessed its safety and concluded that it is safe for use in cosmetics at concentrations up to 0.8% . However, concerns regarding its potential endocrine-disrupting effects have been raised, particularly in studies involving developmental and reproductive toxicity.

Biochemical Research Applications

Benzyl 4-hydroxybenzoate is utilized in biochemical research for its preservative properties and as a model compound for studying the behavior of parabens in biological systems. Its application includes:

特性

IUPAC Name |

benzyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZDKDIOPSPTBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9022526 | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-18-8 | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzylparaben | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8080 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydroxy-, phenylmethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9022526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.102 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLPARABEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8Y41DYV4VG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Benzyl 4-hydroxybenzoate can be synthesized using various methods. One approach involves reacting 4-hydroxybenzoic acid with benzyl chloride in the presence of a phase transfer catalyst like cetyl trimethylammonium bromide []. This reaction can be carried out in water, offering an environmentally friendly alternative to traditional organic solvents. Another method utilizes triethylamine as a catalyst and water as the solvent, achieving high yield and purity []. Microwave irradiation combined with a phase transfer catalyst has also been employed, significantly reducing reaction times while maintaining high yields [].

ANone: Benzyl 4-hydroxybenzoate has the molecular formula C14H12O3 and a molecular weight of 228.24 g/mol. While the provided abstracts don't specify spectroscopic data, its structure can be confirmed using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

A: Research suggests that benzyl 4-hydroxybenzoate exhibits estrogenic activity []. Although the specific structural features responsible for this activity are not explicitly detailed in the provided abstracts, it's known that phenolic compounds like benzyl 4-hydroxybenzoate can interact with estrogen receptors [, ]. Further research is needed to fully elucidate the structure-activity relationship and the precise mechanism of action.

A: While the provided abstracts don't directly compare benzyl 4-hydroxybenzoate with alternatives, other compounds like etocrylene and octocrylene, both ultraviolet absorbers, have also shown estrogenic activity in vitro []. Depending on the specific application, these compounds may be considered as potential alternatives.

A: Benzyl 4-hydroxybenzoate has been employed as an internal standard in analytical methods for determining the concentration of other compounds. For example, in a study analyzing imidazole and triazole antifungal drugs in biological samples using MicroExtraction by packed sorbent (MEPS) coupled with high-performance liquid chromatography with diode-array detection (HPLC-DAD), benzyl 4-hydroxybenzoate served as the internal standard, ensuring accurate and reliable quantification of the target analytes [].

ANone: While the provided abstracts don't delve into the environmental fate and effects of benzyl 4-hydroxybenzoate, understanding its potential for biodegradation and ecotoxicological impact is crucial. Research on degradation pathways and toxicity to aquatic organisms would be beneficial in assessing its environmental risks and guiding responsible use and disposal practices.

A: Benzyl 4-hydroxybenzoate has demonstrated potential in material science. Research has explored its use in synthesizing liquid crystalline compounds with applications in displays and other optical technologies []. Furthermore, its presence in thermochromic composites suggests potential applications in temperature-sensitive materials [].

A: Various analytical methods are used to characterize and quantify benzyl 4-hydroxybenzoate. High-performance liquid chromatography (HPLC) is commonly employed, often coupled with detectors like diode-array detection (DAD) [, ]. Other techniques, including gas chromatography (GC) and mass spectrometry (MS), may also be utilized depending on the specific application and desired information.

A: Benzyl 4-hydroxybenzoate plays a key role in modifying the trihydroxamate ligand, trisuccin, for radiolabeling monoclonal antibodies with rhenium-188 []. This modification, creating a "trisester" derivative, was found to improve radiolabeling yields and immunoreactivity, highlighting its potential in developing targeted radiopharmaceuticals [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。